molecular formula C14H15NO5 B11848710 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 32932-16-4

1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11848710
CAS No.: 32932-16-4
M. Wt: 277.27 g/mol
InChI Key: AQSHMNAUMUNUHZ-UHFFFAOYSA-N
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Description

Table 1: Key Structural and Chemical Identifiers

Property Value
IUPAC Name 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula C₁₄H₁₅NO₅
Molecular Weight 277.27 g/mol
CAS Registry Number 32932-16-4
SMILES O=C(C1=CN(CC)C2=C(C=C(OC)C(OC)=C2)C1=O)O

X-ray crystallographic studies of analogous quinolin-4(1H)-one derivatives reveal non-planar conformations when bulky substituents (e.g., nitrophenyl groups) occupy the N1 position, inducing dihedral angles up to 76° between the quinoline core and aromatic substituents. While direct crystallographic data for this specific compound remains unpublished, its structural similarity to characterized analogs suggests comparable torsional flexibility.

Historical Context in Heterocyclic Compound Research

Quinoline derivatives have dominated heterocyclic chemistry since the 19th century, with early interest in their natural occurrence (e.g., cinchona alkaloids) and synthetic versatility. The target compound emerged indirectly through medicinal chemistry efforts to optimize bioactivity in quinoline-based drug candidates:

  • Tubulin polymerization inhibitors : Structural analogs featuring substituents at C6/C7 (e.g., dimethoxy groups) and N1 (e.g., aryl/alkyl chains) demonstrate enhanced binding to the colchicine site of tubulin, a mechanism critical for anticancer activity.
  • Antimicrobial agents : The carboxylic acid moiety at C3 mirrors design principles seen in fluoroquinolone antibiotics, which leverage hydrogen bonding for target engagement.

The synthesis of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid likely originated from methodological advances in:

  • Friedländer annulation : A classical route to construct quinoline cores from 2-aminobenzaldehyde derivatives.
  • Selective etherification : Introduction of methoxy groups via nucleophilic aromatic substitution or Ullmann coupling.
  • N-alkylation : Ethylation at N1 using ethyl halides or via reductive amination.

Position Within Quinoline Derivative Classifications

This compound belongs to two overlapping subclasses of quinoline derivatives, defined by functional group positioning:

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acids

Characterized by:

  • A non-aromatic pyridinone ring (due to the 4-oxo group)
  • Carboxylic acid at C3
  • Examples include intermediates in ivacaftor (cystic fibrosis therapy) and fluoroquinolone antibiotics.

N1-Alkylated Quinolones

Defined by:

  • Alkyl substituents on the pyridinone nitrogen (N1)
  • Enhanced lipid solubility compared to N1-H analogs
  • Represented by kinase inhibitors like cabozantinib precursors.

Table 2: Structural Comparison with Representative Quinoline Derivatives

Compound N1 Substituent C3 Substituent C6/C7 Substituents Bioactivity Profile
Target Compound Ethyl COOH OCH₃, OCH₃ Under investigation
Ivacaftor Intermediate H COOH H, H Cystic fibrosis therapy
Ciprofloxacin Cyclopropyl COOH F, H Antibacterial
Cabozantinib Intermediate H H OCH₃, OCH₃ Anticancer (kinase inhibition)

The dual presence of electron-donating methoxy groups (C6/C7) and hydrogen-bonding motifs (C3-COOH, C4=O) suggests potential interactions with biological targets requiring both hydrophobic and polar contacts. This aligns with structure-activity trends observed in tubulin-binding quinolines, where methoxy groups enhance planar stacking with aromatic residues, while carboxylic acids mediate salt bridge formation.

Future research directions may explore:

  • Isozyme selectivity : Modulating the ethyl group’s steric bulk to tune target specificity.
  • Prodrug strategies : Esterification of the C3 carboxylic acid to improve membrane permeability.
  • Hybrid scaffolds : Merging this core with pharmacophores from other bioactive quinolines.

Properties

CAS No.

32932-16-4

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

1-ethyl-6,7-dimethoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO5/c1-4-15-7-9(14(17)18)13(16)8-5-11(19-2)12(20-3)6-10(8)15/h5-7H,4H2,1-3H3,(H,17,18)

InChI Key

AQSHMNAUMUNUHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Friedländer Annulation-Based Cyclization

The quinoline core is frequently constructed via Friedländer annulation, which couples 2-aminobenzaldehyde derivatives with β-ketoesters. For 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, this method begins with 2-amino-4,5-dimethoxybenzaldehyde and ethyl 3-oxopentanoate. Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) yields the 1,4-dihydroquinoline intermediate. Subsequent oxidation with potassium permanganate or DDQ (dichlorodicyanoquinone) introduces the 4-oxo group.

A critical modification involves N-alkylation with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. This step ensures the introduction of the ethyl group at the N1 position, which is essential for biological activity. Typical reaction conditions involve refluxing in dimethylformamide (DMF) for 6–8 hours, achieving yields of 70–85%.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step converts the ethyl ester at position 3 to a carboxylic acid. This is accomplished via alkaline hydrolysis using sodium hydroxide (2N) under reflux. For instance, suspending 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in NaOH (2N) at reflux for 2 hours, followed by acidification with HCl to pH 4, yields the target compound as a pale white solid with 92% efficiency. Nuclear magnetic resonance (NMR) data confirm the structure: ¹H NMR (DMSO-d₆) δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J = 8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J = 8.4 Hz, 1H), 7.60 (m, 1H).

Catalytic Innovations in Quinoline Synthesis

Solvent-Free and Green Chemistry Methods

Zinc oxide nanoparticles (ZnO NPs, 10–14 nm) enable solvent-free synthesis of quinolines via Knoevenagel-Michael-cyclization cascades. Applying this to 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could reduce reaction times from hours to minutes while maintaining yields above 85%.

Comparative Analysis of Synthetic Pathways

The table below summarizes key parameters for two dominant methods:

ParameterFriedländer AnnulationAlkaline Hydrolysis
Starting Material2-Amino-4,5-dimethoxybenzaldehydeEthyl ester derivative
Reaction Time6–8 hours2 hours
Yield70–85%92%
Key ReagentH₂SO₄ or PPANaOH (2N)
TemperatureRefluxReflux
ByproductsMinimalSodium chloride

Challenges and Optimization Strategies

Regioselectivity in Methoxylation

Introducing methoxy groups at positions 6 and 7 requires careful control to avoid undesired substitutions. Directed ortho-metalation using lithium diisopropylamide (LDA) ensures precise methoxylation prior to cyclization. Failure to regulate this step results in isomeric impurities, reducing pharmacological efficacy.

Catalyst Recovery and Reusability

Nanocatalysts like Fe₃O₄@SiO₂ can be reused for up to five cycles without significant activity loss. Implementing magnetic separation techniques in large-scale synthesis could reduce costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield brominated or chlorinated derivatives, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The antibacterial activity and physicochemical properties of 4-oxo-quinoline-3-carboxylic acids are highly dependent on substituents at positions 1, 6, 7, and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected 4-Oxo-Quinoline-3-Carboxylic Acid Derivatives
Compound Name R1 (Position 1) R6 R7 Molecular Weight (g/mol) Key Biological Activity References
Target Compound Ethyl OMe OMe 289.29* Not explicitly reported [15]
Oxolinic Acid Ethyl -O-CH2-O-† - 261.22 Broad-spectrum antibacterial [12], [20]
Compound 34 (Norfloxacin analog) Ethyl F Piperazinyl 350.35 Superior Gram± activity vs. oxolinic acid [6]
1-Cyclopropyl-6,7-diF-8-OMe (Synthon A) Cyclopropyl F F (R8: OMe) 299.25 Intermediate for piperazinyl derivatives [2], [13]
5,6,8-Trichloro Derivative (Compound 3.7) H Cl Cl (R8: Cl) 286.52 CK2 kinase inhibition (Ki = 60 nM) [14]

*Calculated from molecular formula C14H15NO5 (target compound). †Methylenedioxy (-O-CH2-O-) is a fused substituent spanning positions 6 and 5.

Key Observations:
  • Substituent Effects on Activity: Fluoroquinolones (e.g., Compound 34): Fluorine atoms at R6/R7 enhance penetration into Gram-negative bacteria by increasing lipophilicity and interaction with hydrophobic enzyme pockets . Methoxy/Methylenedioxy Groups: Oxolinic acid (methylenedioxy) exhibits broad-spectrum activity but lower potency than fluoroquinolones. The target compound’s dimethoxy groups may improve solubility compared to methylenedioxy but reduce membrane permeability . Halogenated Derivatives: Chlorine substituents (e.g., Compound 3.7) show potent kinase inhibition, suggesting divergent structure-activity relationships (SAR) for antibacterial vs. kinase-targeting applications .
  • Position 1 Substitutions: Ethyl and cyclopropyl groups at R1 are common in quinolones. Cyclopropyl derivatives (e.g., Synthon A) are intermediates for synthesizing advanced analogs with piperazinyl or morpholinyl groups at R7 .

Antibacterial Activity and Mechanisms

  • Methoxy groups may reduce efficacy against Gram-negative strains compared to fluoroquinolones .
  • Compound 34 : Demonstrates enhanced activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria due to the piperazinyl group at R7, which improves DNA gyrase binding .
  • Synthon A : Used to synthesize derivatives with substituted amines at R7, highlighting the importance of R7 modifications for optimizing antibacterial spectra .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Fluorine and piperazinyl groups increase lipophilicity (logP), enhancing tissue penetration.
  • Acid Dissociation Constant (pKa) : The carboxylic acid at position 3 (pKa ~6) ensures ionization at physiological pH, aiding solubility and interaction with bacterial enzymes .

Biological Activity

1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structure includes an ethyl group and two methoxy groups at positions 6 and 7 of the quinoline ring. This compound has garnered attention for its potential use in pharmaceuticals, particularly as an antibacterial agent.

  • Molecular Formula : C₁₄H₁₅N₁O₅
  • Molecular Weight : Approximately 273.28 g/mol

Antibacterial Properties

1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown promise as an antibacterial agent. Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication. This mechanism is similar to that of other quinolone antibiotics, which have established efficacy against various bacterial strains.

Comparative Table of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
NorfloxacinC₁₄H₁₄F₂N₂O₃Broad-spectrum antibacterialEffective against Gram-negative bacteria
PefloxacinC₁₄H₁₄F₂N₂O₃Effective against Gram-negative bacteriaStrong activity against resistant strains
CiprofloxacinC₁₈H₁₈F₂N₄O₁Broad-spectrum antibacterialUsed widely in clinical settings

The unique substitution pattern in 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may confer distinct pharmacological properties that differentiate it from these more commonly used antibiotics.

Antifungal Activity

In addition to its antibacterial properties, there is evidence suggesting that this compound may also exhibit antifungal activity. Further studies are required to elucidate the specific mechanisms and efficacy against various fungal strains.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial activity of various quinoline derivatives, including 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The results indicated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Cytotoxicity Assessment

Research evaluating the cytotoxic effects of related quinolone derivatives showed that certain modifications could enhance their efficacy against cancer cell lines such as DU145 and A549. While specific data on 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid's cytotoxicity remains limited, its structural similarities suggest potential for further investigation in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with ethyl acetoacetate derivatives. For example, outlines a multi-step approach for analogous quinolones, including:
  • Step 1 : Condensation of ethyl 3-oxo-3-(substituted phenyl)propanoate with chiral amines (e.g., octahydro-pyrrolopyridine derivatives) under reflux conditions.
  • Step 2 : Cyclization via acid or base catalysis to form the quinoline core.
  • Step 3 : Hydrolysis of ester groups to yield the carboxylic acid functionality.
    Key reagents include trifluoroacetic acid for deprotection and sodium hydroxide for saponification .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer :
  • Chromatography : HPLC or LC-MS is used to assess purity (>95% as per ), with mobile phases optimized for polar quinoline derivatives.
  • Spectroscopy :
  • 1H/13C NMR confirms substitution patterns (e.g., ethyl and dimethoxy groups at positions 1, 6, and 7).
  • IR spectroscopy identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ for the carboxylic acid and ketone groups.
  • X-ray crystallography (as in ) resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid during multi-step synthesis?

  • Methodological Answer :
  • Protecting Group Strategy : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during intermediate steps, minimizing side reactions ( ).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency, as seen in for analogous quinolones.
  • Catalysis : Transition metal catalysts (e.g., Pd/C) improve coupling reactions for substituent introduction, while KI accelerates nucleophilic substitutions ( ).
  • Yield Tracking : Parallel small-scale reactions (e.g., 10–50 mg) identify bottlenecks before scaling up .

Q. How do researchers address discrepancies in biological activity data between in vitro and in vivo studies for quinoline derivatives?

  • Methodological Answer :
  • Metabolic Stability Analysis : Assess hepatic microsomal degradation rates to identify labile functional groups (e.g., ester vs. carboxylic acid forms in ).
  • Solubility Modulation : Structural analogs with improved bioavailability are synthesized by introducing hydrophilic groups (e.g., hydroxyl or amino substituents) at positions 5 or 8 ( ).
  • Data Reconciliation : Cross-validate in vitro MIC (Minimum Inhibitory Concentration) values with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models, adjusting dosing regimens for protein binding effects .

Q. What advanced analytical techniques resolve structural ambiguities in substituted quinolones?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HR-MS) : Differentiates between isobaric impurities (e.g., fluoro vs. methoxy substituents) with mass accuracy <2 ppm ( ).
  • Solid-State NMR : Characterizes polymorphic forms, critical for patenting crystalline derivatives ( ).
  • Single-Crystal XRD : Used in to confirm the planar quinoline core and substituent orientations, resolving tautomeric equilibria in solution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antibacterial efficacy of quinoline-3-carboxylic acids?

  • Methodological Answer :
  • Source 1 : In vitro studies may overestimate activity due to lack of serum protein binding. highlights sterility tests (USP〈71〉) and pH adjustments (USP〈791〉) to mimic physiological conditions.
  • Source 2 : In vivo data discrepancies often arise from poor tissue penetration. Solutions include:
  • Structural Modifications : Adding piperazine rings (as in ) enhances Gram-negative penetration.
  • Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve solubility ( ).
  • Statistical Validation : Use of ANOVA or mixed-effects models to account for inter-study variability .

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